molecular formula C9H15N3 B6166203 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine CAS No. 1781627-89-1

2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine

Cat. No.: B6166203
CAS No.: 1781627-89-1
M. Wt: 165.24 g/mol
InChI Key: OIAFZEAJPLKLRF-UHFFFAOYSA-N
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Description

2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethyl-1,3-butadiene with hydrazine derivatives under acidic conditions to form the indazole ring . The reaction is usually carried out in the presence of a catalyst such as methanesulfonic acid, which facilitates the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indazole derivatives, while substitution reactions can produce a wide range of functionalized indazoles .

Mechanism of Action

The mechanism of action of 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine is unique due to its specific substitution pattern and the presence of the tetrahydroindazole ring. This structure imparts distinct electronic and steric properties, making it valuable for designing novel compounds with specific biological activities .

Properties

CAS No.

1781627-89-1

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2,3-dimethyl-4,5,6,7-tetrahydroindazol-5-amine

InChI

InChI=1S/C9H15N3/c1-6-8-5-7(10)3-4-9(8)11-12(6)2/h7H,3-5,10H2,1-2H3

InChI Key

OIAFZEAJPLKLRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(CCC2=NN1C)N

Purity

95

Origin of Product

United States

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